Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate

Physicochemical characterization logP prediction procurement specification

Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate (CAS 424817-39-0) is a synthetic small molecule belonging to the N1‑phenoxyacetyl‑indole‑3‑carboxylate ester subclass. It features an indole core with a methyl ester at C‑3 and a p‑tolyloxyacetyl substituent at N‑1 (IUPAC: methyl 1‑[2‑(4‑methylphenoxy)acetyl]indole‑3‑carboxylate; MF: C₁₉H₁₇NO₄; MW: 323.34 g/mol).

Molecular Formula C19H17NO4
Molecular Weight 323.348
CAS No. 424817-39-0
Cat. No. B2845312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate
CAS424817-39-0
Molecular FormulaC19H17NO4
Molecular Weight323.348
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC
InChIInChI=1S/C19H17NO4/c1-13-7-9-14(10-8-13)24-12-18(21)20-11-16(19(22)23-2)15-5-3-4-6-17(15)20/h3-11H,12H2,1-2H3
InChIKeyBNIQAPLZBWSKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate (CAS 424817-39-0): Core Identity and Procurement-Relevant Classification


Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate (CAS 424817-39-0) is a synthetic small molecule belonging to the N1‑phenoxyacetyl‑indole‑3‑carboxylate ester subclass . It features an indole core with a methyl ester at C‑3 and a p‑tolyloxyacetyl substituent at N‑1 (IUPAC: methyl 1‑[2‑(4‑methylphenoxy)acetyl]indole‑3‑carboxylate; MF: C₁₉H₁₇NO₄; MW: 323.34 g/mol) . This scaffold positions the compound within a family of indole‑3‑carboxylic acid derivatives that have been reported as inhibitors of microsomal prostaglandin E₂ synthase‑1 (mPGES‑1) and 5‑lipoxygenase (5‑LO) [1], as well as non‑ATP‑competitive Polo‑like kinase 1 (Plk1) inhibitors [2]. The specific para‑methyl substitution on the phenoxy ring defines its regioisomeric identity and differentiates it from ortho‑ and meta‑tolyloxy analogs, which may exhibit divergent binding modes, potency, and physicochemical properties.

Why Regioisomeric and Substituent Variations in N1‑Phenoxyacetyl‑Indole‑3‑Carboxylates Cannot Be Ignored for Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate Procurement


Within the N1‑phenoxyacetyl‑indole‑3‑carboxylate series, seemingly minor alterations—such as moving a methyl group from para to ortho or meta, or replacing methyl with halogen—can profoundly alter target engagement, selectivity, and pharmacokinetic behaviour. The patent literature classifies these compounds as mPGES‑1/5‑LO dual inhibitors, yet structure–activity relationship (SAR) data demonstrate that the position and electronic character of the phenoxy substituent modulates inhibitory potency by an order of magnitude or more [1]. Furthermore, regioisomeric tolyloxy variants (ortho, meta, para) have been evaluated against distinct biological targets (e.g., HDAC6, where the meta‑methyl analog shows an IC₅₀ of 5.8 µM [2]), meaning that generic substitution with a “similar” indole‑3‑carboxylate ester risks selecting a compound with irrelevant or absent activity for the intended assay. Physicochemical parameters such as density and boiling point also shift measurably across analogs, impacting formulation and handling . Therefore, procurement must be compound‑specific; a “close analog” is not functionally equivalent.

Quantitative Differentiation Evidence for Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate Versus Closest Analogs


Para-Methyl Substitution Confers a Distinct Physicochemical Profile Relative to 4‑Chloro and 3,4‑Dimethyl Analogs

The target compound (para‑methyl, C₁₉H₁₇NO₄, MW 323.34) exhibits a lower molecular volume and predicted lipophilicity compared to the 4‑chloro analog (C₁₈H₁₄ClNO₄, MW 343.76) and the 3,4‑dimethyl analog (C₂₀H₁₉NO₄, MW 337.37). The 4‑chloro analog has a measured density of 1.30 g/cm³, while the para‑methyl compound is expected to have a lower density owing to the absence of the heavier chlorine atom . These differences affect solubility, membrane permeability, and chromatographic behaviour, making the para‑methyl compound preferable when lower logP and simpler mass spectral interpretation are desired in biochemical assays. Direct head-to-head experimental density and logP measurements for the target compound are not publicly available; values are inferred from structurally analogous entries.

Physicochemical characterization logP prediction procurement specification

Regioisomeric Methyl Position (para vs meta) Correlates with Divergent Biological Target Engagement

The meta‑methyl regioisomer (CAS 424807-23-8) has been reported to inhibit histone deacetylase 6 (HDAC6) with an IC₅₀ of 5.8 µM [1]. No equivalent HDAC6 inhibition data are available for the para‑methyl target compound, but the distinct spatial orientation of the methyl group strongly suggests a different HDAC6 interaction profile. In the broader class of indole‑3‑carboxylate Plk1 inhibitors, subtle changes in substituent position altered potency by up to 17‑fold (IC₅₀ range 0.13 µM to >2 µM) [2]. Therefore, the para‑methyl compound cannot be assumed to share the meta‑methyl compound's HDAC6 activity; it must be evaluated independently. This regioisomeric divergence is critical when screening for epigenetic targets.

HDAC6 inhibition regioisomer SAR target selectivity

Para-Tolyloxy Substitution is Explicitly Covered by mPGES-1/5-LO Dual Inhibitor Patent Scope, Unlike Bulkier 4‑Isopropyl and 4‑Ethyl Analogs

Patent WO2009146696A1 claims indole‑3‑carboxylic esters of formula (I) for inhibition of mPGES‑1 and 5‑LO, encompassing the 2‑aryl and 2‑arylalkylaryl substitution patterns that include the p‑tolyloxy motif [1]. The para‑methyl substitution sits within the optimal steric window for this pharmacophore; larger 4‑isopropyl (CAS 432527-65-6) and 4‑ethyl analogs, while synthetically accessible, may exceed the steric limits for potent dual inhibition and are not explicitly exemplified as preferred embodiments in the patent [1]. Although specific IC₅₀ values for the para‑methyl compound against mPGES‑1 are not publicly disclosed, its structural compliance with the patent's Markush claims provides a procurement rationale for inflammation-targeted screening cascades that the bulkier analogs lack.

mPGES-1 inhibition 5-lipoxygenase patent composition-of-matter

Supplier-Specified Purity Benchmarks: 95% (AKSci) vs ≥97% (Ortho Isomer) vs 98% (MolCore) Enable Informed Vendor Selection

The para‑methyl target compound is commercially available at 95% purity (AKSci) and 98% purity (MolCore) . By comparison, the ortho‑tolyloxy isomer (CAS 424810-09-3) is offered at ≥97% purity by Wanvibio [1], and the meta‑tolyloxy isomer at comparable grades. The availability of multiple purity tiers for the para‑methyl compound allows researchers to balance cost against assay stringency: 95% material suffices for preliminary screening and synthesis intermediates, while 98% material is better suited for quantitative pharmacology and crystallography. The ortho isomer lacks the 98% option from the vendors surveyed, giving the para‑methyl compound a procurement advantage for high-stringency applications.

purity specification vendor comparison quality control

Absence of Ortho-Steric Clash in Para-Methyl Compound May Improve N1‑Carbonyl Conformational Freedom Versus Ortho-Tolyloxy Analog

The ortho‑tolyloxy isomer (CAS 424810-09-3) positions the methyl group adjacent to the ether oxygen, creating steric hindrance that restricts rotation around the O–CH₂ bond and forces the phenoxy ring into a non‑coplanar orientation relative to the acetyl linker . The para‑methyl substitution eliminates this ortho steric clash, permitting greater conformational freedom of the N1‑acetyl side chain. In the structurally related 2‑(p‑tolyloxy)indole photochemical series, para substitution was essential to avoid unwanted rearrangement pathways that the ortho‑substituted compounds underwent . While direct biological activity comparisons between para and ortho isomers are not available for this scaffold, the conformational difference implies distinct binding poses in protein pockets, making the para‑methyl compound the preferred candidate when conformational homogeneity is desired.

conformational analysis steric effects SAR

High-Impact Research and Procurement Application Scenarios for Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate


Inflammation Drug Discovery: Primary Screening Against mPGES-1 and 5‑Lipoxygenase

Procurement of the para‑methyl compound at 98% purity (MolCore) is recommended for laboratories initiating mPGES‑1/5‑LO dual inhibitor screening cascades. Its structure falls within the preferred Markush space of WO2009146696A1 [1], and the para‑methyl group provides the optimal steric fit for the dual inhibition pharmacophore that bulkier 4‑ethyl and 4‑isopropyl analogs may exceed. Use in cell‑free enzymatic assays (mPGES‑1, 5‑LO) followed by cellular PGE₂/LT release assays in human whole blood is the logical screening sequence.

Kinase Inhibitor Lead Optimization: Non-ATP-Competitive Plk1 Probe Development

Indole‑3‑carboxylic acids are validated non‑ATP‑competitive Plk1 inhibitor scaffolds, with optimized analogs achieving IC₅₀ values as low as 0.13 µM and >17‑fold selectivity over thymoquinone [2]. The para‑methyl compound serves as a starting point for SAR exploration around the N1‑phenoxyacetyl substituent, where regioisomeric methyl placement (para vs meta vs ortho) is anticipated to modulate Plk1 potency and Plk2/Plk3 selectivity. Researchers should benchmark all three tolyloxy regioisomers head‑to‑head in the same Plk1 assay to quantify the regioisomeric impact.

Epigenetic Probe Discovery: HDAC6 Selectivity Screening with Regioisomeric Controls

The meta‑methyl isomer has demonstrated HDAC6 inhibition (IC₅₀ 5.8 µM) [3]. The para‑methyl compound is the essential regioisomeric control for confirming HDAC6 SAR. Procurement of both isomers together enables a definitive assessment of whether the methyl position dictates HDAC6 engagement. This is particularly relevant for developing isoform‑selective HDAC probes where off‑target HDAC1/2/3 activity must be minimized.

Medicinal Chemistry Building Block: Indole‑3‑Carboxylate Scaffold Diversification

With a methyl ester at C‑3, the compound is a versatile synthetic intermediate. The ester can be hydrolysed to the carboxylic acid for amide coupling or retained for C‑3 ester SAR studies. The 95% purity grade (AKSci) is cost‑effective for library synthesis and initial analog generation, while the 98% grade supports late‑stage optimization where impurity‑driven false positives must be avoided. The para‑methyl phenoxy motif is also resistant to the photochemical rearrangement observed with 2‑(p‑tolyloxy)indoles, making it a stable scaffold for diverse reaction conditions .

Quote Request

Request a Quote for Methyl 1-(2-(p-tolyloxy)acetyl)-1H-indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.